4-chloro-N',N'-diphenylbutanehydrazide
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Overview
Description
4-chloro-N’,N’-diphenylbutanehydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a hydrazide functional group (-CONHNH2) attached to a butane chain, with a chlorine atom and two phenyl groups attached to the nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N’,N’-diphenylbutanehydrazide typically involves the reaction of 4-chlorobutyryl chloride with N,N-diphenylhydrazine. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 4-chloro-N’,N’-diphenylbutanehydrazide may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor where they are mixed and allowed to react under controlled conditions. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N’,N’-diphenylbutanehydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
4-chloro-N’,N’-diphenylbutanehydrazide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-chloro-N’,N’-diphenylbutanehydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-chloro-N,N-dimethylbutanamide: This compound shares a similar butane chain with a chlorine atom but differs in the functional groups attached to the nitrogen atoms.
4-chlorobenzanilide: This compound has a similar aromatic structure but differs in the position and type of substituents.
Uniqueness
4-chloro-N’,N’-diphenylbutanehydrazide is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C16H17ClN2O |
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Molecular Weight |
288.77 g/mol |
IUPAC Name |
4-chloro-N',N'-diphenylbutanehydrazide |
InChI |
InChI=1S/C16H17ClN2O/c17-13-7-12-16(20)18-19(14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-6,8-11H,7,12-13H2,(H,18,20) |
InChI Key |
SIOXLUYZRGAKSP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)NC(=O)CCCCl |
Origin of Product |
United States |
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